N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide is a synthetic small-molecule compound characterized by a propanamide backbone substituted with two distinct aromatic moieties. The 3,5-bis(trifluoromethyl)phenyl group at the amide nitrogen confers high lipophilicity and metabolic stability, while the piperazinyl-propanamide side chain incorporates a 5-chloro-2-methylphenyl substituent, which may enhance binding affinity to specific biological targets.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF6N3O/c1-14-2-3-17(23)13-19(14)32-8-6-31(7-9-32)5-4-20(33)30-18-11-15(21(24,25)26)10-16(12-18)22(27,28)29/h2-3,10-13H,4-9H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXMUHQYKBCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,5-bis(trifluoromethyl)phenyl intermediate, followed by the introduction of the piperazine ring and the final coupling with the 5-chloro-2-methylphenyl group. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, such as the bis(trifluoromethyl)phenyl group, piperazine derivatives, or halogenated aromatic systems. Below is a detailed comparison with compounds identified in the evidence:
Structural Analogs with Bis(trifluoromethyl)phenyl Moieties
- Compound A () :
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide- Key Differences :
- Replaces the piperazinyl-propanamide chain with a triazole-sulfanyl-acetamide group.
- Incorporates a pyridinyl-triazole core instead of a piperazine ring. However, the absence of a piperazine moiety could reduce CNS penetration .
- Compound B (): (3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3yl-pyrimidin-2ylamino)-phenyl]-benzamide (hydrochloride/mesylate/tosylate salts) Key Differences:
- Substitutes the propanamide linker with a benzamide core.
- Introduces a pyrimidine-pyridine amino group instead of a piperazine system. Implications: The benzamide backbone and pyrimidine substituent suggest a distinct binding profile, possibly targeting kinase domains (e.g., anti-tumor activity as noted in ). Salt forms (e.g., hydrochloride) improve solubility but may alter pharmacokinetics compared to the neutral target compound .
Piperazine-Containing Analogs
- Compound C () :
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide- Key Differences :
- Replaces the bis(trifluoromethyl)phenyl group with a dimethylphenyl moiety.
- Uses an isoindole-1,3-dione group instead of a piperazinyl-chlorophenyl system. The absence of trifluoromethyl groups may reduce lipophilicity and metabolic resistance .
Halogenated Aromatic Systems
- Compound D (): N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine Key Differences:
- Features a phenazine core instead of a propanamide backbone.
- Includes dual 4-chlorophenyl groups and an isopropylimino substituent. Implications: The phenazine scaffold is associated with intercalation or redox-mediated mechanisms (e.g., antimicrobial or anticancer activity). However, the rigid planar structure may limit blood-brain barrier penetration compared to the flexible piperazine-propanamide system in the target compound .
Research Findings and Limitations
- Structural Insights : The trifluoromethyl groups in the target compound and analogs (Compounds A, B) enhance metabolic stability but may increase toxicity risks due to bioaccumulation .
- Activity Gaps: No direct pharmacological data for the target compound are available in the evidence. Activity is inferred from structural analogs, which limits definitive conclusions.
- Contradictions : highlights anti-tumor applications for pyrimidine-containing analogs, whereas the target compound’s piperazine moiety suggests CNS targeting. This divergence underscores the need for target-specific assays.
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19ClF6N2O
- Molecular Weight : 466.7367224
- CAS Number : Not specified in the provided sources.
The compound's biological activity is primarily attributed to its interactions with specific cellular pathways. Research indicates that it may influence the HNF 4α pathway, which is crucial in regulating various cellular functions including proliferation and apoptosis.
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Inhibition of Tumor Growth :
- A study demonstrated that treatment with N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a related compound, inhibited liver cancer cell growth (HepG2 and Hep3B) in a concentration-dependent manner (1–10.8 µM) over 0–72 hours. This effect was linked to the induction of apoptosis and modulation of the STAT3 signaling pathway .
- Activation of Apoptosis :
Efficacy in Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Liver Cancer Models :
Data Tables
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- IR-LD Spectroscopy : Polarized IR spectroscopy of oriented crystals (e.g., suspended in nematic liquid crystals) can resolve conformational ambiguities, as demonstrated for related propanamides .
- X-ray Crystallography : Single-crystal analysis provides definitive bond angles and dihedral angles, critical for validating computational models .
What role do the trifluoromethyl and chloro-substituents play in modulating physicochemical properties?
Q. Basic Analysis
Q. Advanced SAR Studies
- Receptor Binding : The 5-chloro-2-methylphenyl group on piperazine may enhance affinity for serotonin (5-HT₁A) or dopamine receptors, as seen in structurally similar derivatives .
- Steric Effects : Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) can hinder rotational freedom, altering binding kinetics .
How can researchers resolve contradictory data between NMR and mass spectrometry during characterization?
Q. Methodological Approach
- Purity Check : Re-run reverse-phase HPLC to exclude impurities (e.g., column: C18, gradient: 50–100% acetonitrile in 0.1% formic acid) .
- Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) do not interact with labile protons (e.g., NH in piperazine) .
- High-Resolution MS : Use HRMS (Q-TOF) to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) and verify molecular formula .
What strategies are recommended for improving solubility without compromising bioactivity?
Q. Basic Formulation
Q. Advanced Approaches
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propanamide carbonyl, which hydrolyze in vivo .
- Nanoparticle Encapsulation : PEGylated liposomes (size: 100–150 nm) enhance aqueous dispersion (PDI <0.2) and prolong half-life .
How can computational modeling predict the binding mode of this compound to CNS targets?
Q. Basic Docking Studies
Q. Advanced MD Simulations
- Free Energy Calculations : Calculate binding free energies (ΔG) using MM-PBSA to rank derivatives .
- Conformational Sampling : Run 100-ns molecular dynamics (GROMACS) to assess stability of trifluoromethylphenyl interactions .
What analytical methods are suitable for quantifying this compound in biological matrices?
Q. Basic Quantification
Q. Advanced Metabolite Profiling
- High-Resolution MSⁿ : Identify Phase I metabolites (e.g., hydroxylation at the piperazinyl ring) using Q-Exactive Orbitrap .
How do reaction conditions impact the stereochemical outcome of the piperazinyl moiety?
Q. Basic Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
